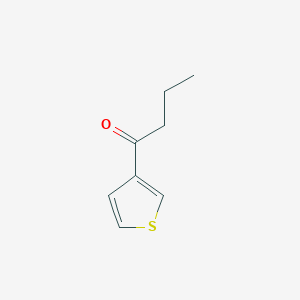![molecular formula C7H7N5O3S B2958265 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid CAS No. 478077-99-5](/img/structure/B2958265.png)
2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various methods. One such method involves the use of 3-amino-1,2,4-triazole . This process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles that is catalyzed with iron (III) chloride .Molecular Structure Analysis
Triazole compounds, including 1,2,4-triazoles, are unique heterocyclic compounds that operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The 1,2,4-triazole ring is a core structure in many compounds with significant antibacterial activity. Research indicates that these compounds can be potent and safe antimicrobial agents, which is crucial in the fight against drug-resistant bacteria . The triazole ring’s multidirectional biological activity makes it a valuable scaffold for developing new antibacterial drugs, especially as microbial resistance escalates globally.
Anticancer Activity
Compounds featuring the 1,2,4-triazole moiety have been investigated for their potential anticancer properties. The ability of these compounds to act as cancer prevention agents is significant, as they may reduce or eliminate free radicals, protecting cells against oxidative damage . This property is essential for developing new therapeutic strategies against various forms of cancer.
Analgesic and Anti-inflammatory Applications
The derivatives of 1,2,4-triazole have shown promise in anti-inflammatory and analgesic activities. These compounds can be designed to have a lower ulcerogenic index compared to traditional drugs like indomethacin and celecoxib, offering potentially safer alternatives for pain and inflammation management .
Enzyme Inhibition
The triazole derivatives are also known to inhibit various enzymes, which is crucial for treating diseases where enzyme activity is a factor. They have been identified as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This broad spectrum of enzyme inhibition underscores the compound’s versatility in drug design.
Antitubercular Agents
Given the global health challenge posed by tuberculosis, the 1,2,4-triazole ring’s presence in antitubercular agents is noteworthy. These compounds can be tailored to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, providing a pathway for new treatments against this persistent disease .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is significant and continuous concern in the chemistry of five-member N-heterocycle compounds, mainly triazoles, and their substituted derivatives. These compounds are important structural fragments and as biologically active compounds. Therefore, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3S/c13-5-2-16-7(12(5)1-6(14)15)10-11-3-8-9-4-11/h3-4H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHPLZHLBZHZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dispiro[3.0.35.14]nonane-7-carbaldehyde](/img/structure/B2958183.png)
![4-[1-(4-Propylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2958184.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2958185.png)


![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)
![1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2958196.png)


![8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2958199.png)

![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)
![5-benzyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958203.png)
